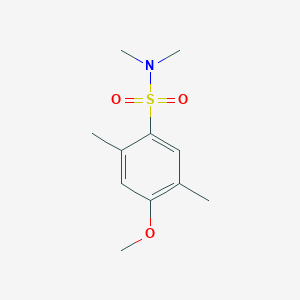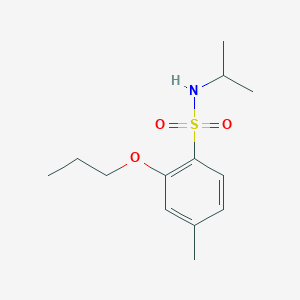
5-isopropyl-4-methoxy-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-isopropyl-4-methoxy-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide, commonly known as IMP, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. This compound has a unique chemical structure that makes it a promising candidate for various scientific research applications.
作用机制
The exact mechanism of action of IMP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and pain. IMP has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
IMP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. IMP has also been shown to reduce fever in animal models of fever. Additionally, IMP has been shown to have antioxidant properties, which may help protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using IMP in lab experiments is its well-established chemical structure. This makes it easy to synthesize and characterize. Additionally, IMP has been extensively studied, so there is a large body of literature available on its properties and potential therapeutic applications. However, one limitation of using IMP in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on IMP. One area of interest is its potential use in the treatment of cancer. IMP has been shown to have anticancer properties in animal models of cancer, and further research is needed to determine its potential as a cancer treatment in humans. Additionally, IMP may have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of IMP and to identify other potential therapeutic applications for this compound.
In conclusion, 5-isopropyl-4-methoxy-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide (IMP) is a promising compound that has been extensively studied for its potential therapeutic applications. Its unique chemical structure and well-established properties make it a valuable tool for scientific research. Further research is needed to fully understand its mechanism of action and to identify other potential therapeutic applications for this compound.
合成方法
The synthesis of IMP involves the reaction of 4-methoxy-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide with isopropyl chloride in the presence of a base. The reaction yields 5-isopropyl-4-methoxy-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide. The purity of the compound can be improved by recrystallization.
科学研究应用
IMP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic activities. IMP has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.
属性
产品名称 |
5-isopropyl-4-methoxy-2-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide |
|---|---|
分子式 |
C17H22N2O3S |
分子量 |
334.4 g/mol |
IUPAC 名称 |
4-methoxy-2-methyl-N-(4-methylpyridin-2-yl)-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-11(2)14-10-16(13(4)9-15(14)22-5)23(20,21)19-17-8-12(3)6-7-18-17/h6-11H,1-5H3,(H,18,19) |
InChI 键 |
DYGKTUBXXWRCOC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C(C)C |
规范 SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)





![4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine](/img/structure/B272558.png)
![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B272559.png)